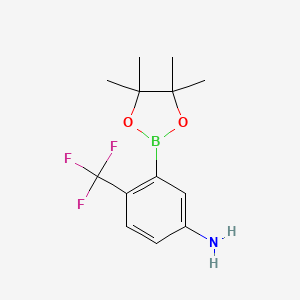

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzenamine

Description

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)10-7-8(18)5-6-9(10)13(15,16)17/h5-7H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZUBJRCRHXSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701137663 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882679-08-5 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882679-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions include heating the reactants in a suitable solvent, such as toluene or water, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors equipped with efficient mixing and temperature control systems. The use of continuous flow reactors can enhance the production efficiency and ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: : The trifluoromethyl group can be reduced under specific conditions.

Substitution: : The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, are employed.

Major Products Formed

Oxidation: : Boronic esters and borates.

Reduction: : Reduced trifluoromethyl compounds.

Substitution: : Substituted boronic acids or borates.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in this compound enhances its ability to interact with biological targets. For instance, studies have shown that similar boron-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

1.2 Drug Development

The trifluoromethyl group is known to increase the lipophilicity of compounds, which can improve their pharmacokinetic properties. This makes 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzenamine a potential candidate for drug development targeting various diseases . Its structural features may allow it to serve as a lead compound in the synthesis of new pharmaceuticals.

Materials Science

2.1 Polymer Chemistry

The dioxaborolane unit is useful in polymer chemistry for creating boron-containing polymers. These materials can have enhanced thermal stability and mechanical properties. The compound's ability to form cross-links in polymer matrices makes it valuable in the development of advanced materials for electronics and coatings .

2.2 Sensors and Catalysts

The unique electronic properties of the trifluoromethyl group combined with the boron moiety can be exploited in sensor technology and catalysis. Research has shown that similar compounds can act as effective catalysts in various organic reactions due to their ability to stabilize transition states . Moreover, their sensitivity to environmental changes makes them suitable for sensor applications.

Organic Synthesis

3.1 Cross-Coupling Reactions

This compound can serve as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. It allows for the formation of carbon-carbon bonds under mild conditions, which is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

3.2 Functionalization of Aromatic Compounds

The presence of both the trifluoromethyl and dioxaborolane groups allows for selective functionalization of aromatic systems. This property is advantageous in the synthesis of fine chemicals where specific substitutions are required .

Case Studies

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This property makes it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to interact with biological targets effectively.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1259285-61-4

- Molecular Formula: C₁₃H₁₇BF₃NO₂

- Molecular Weight : 287.09 g/mol

- Structure: Comprises a benzene ring substituted with an amino group (-NH₂) at position 3, a trifluoromethyl (-CF₃) group at position 4, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3 (meta to -CF₃) .

Synthesis :

Synthesized via palladium-catalyzed Miyaura borylation of 3-trifluoromethyl-4-bromoaniline with pinacolborane (HBpin), yielding ~20% . The reaction proceeds under mild conditions (room temperature, 12 hours) in tetrahydrofuran (THF) with PdCl₂(dppf) as the catalyst.

Applications :

Primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems in pharmaceuticals and agrochemicals. The -CF₃ group enhances electron-deficient character, stabilizing the boronate and improving coupling efficiency .

Comparison with Structurally Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- CAS No.: 9049485 (EINECS)

- Molecular Formula: C₁₂H₁₈BNO₂

- Key Differences: Lacks the -CF₃ group, reducing electron-withdrawing effects. Amino group in the para position relative to the boronate.

- Reactivity :

3-(3-Fluorophenyl)-4-(dioxaborolanyl)naphthalen-2-amine

- Structure : Naphthalene core with -NH₂ at position 2, -F at position 3 (phenyl substituent), and boronate at position 3.

- Physical Properties :

- Melting point: 93–95°C (lower than the target compound, suggesting reduced crystallinity).

4-(Dioxaborolanyl)-3-(o-tolyl)naphthalen-2-amine

- Structure : Naphthalene with -NH₂ at position 2, ortho-methylphenyl at position 3, and boronate at position 4.

- Steric Effects :

- ortho-methyl group creates significant steric hindrance, reducing accessibility of the boronate in cross-couplings.

- Applications :

Pyridine Derivatives (e.g., 3-(Dioxaborolanyl)-4-(trifluoromethyl)pyridine)

- Structure : Pyridine ring replaces benzene, with -CF₃ and boronate at positions 4 and 3, respectively.

- Electronic Effects :

- Pyridine’s electron-deficient nature enhances boronate stability but may limit compatibility with certain coupling partners.

- Applications :

Comparative Analysis Table

Research Findings and Trends

- Electronic Effects : The -CF₃ group in the target compound significantly enhances boronate reactivity by stabilizing the transition state in Suzuki couplings .

- Steric Considerations : Naphthalene-based derivatives () exhibit reduced reactivity due to steric bulk, whereas the benzene-based target compound strikes a balance between steric accessibility and electronic activation .

- Synthetic Challenges : The target compound’s low synthesis yield (20%) highlights difficulties in introducing both -CF₃ and boronate groups on aromatic systems, necessitating optimized catalytic conditions .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzenamine is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17BF3NO2

- CAS Number : 72221111

- Structure : The compound features a trifluoromethyl group and a dioxaborolane moiety which contribute to its unique chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells. They often target specific pathways such as the EGFR pathway or inhibit matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

- Case Study : In vitro studies demonstrated that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. These compounds showed selective toxicity towards cancer cells compared to normal cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity:

- Activity Against Bacteria : Certain derivatives have shown activity against multidrug-resistant strains of bacteria like Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values reported were as low as 0.5–1.0 μg/mL for resistant strains .

- Mechanism : The antimicrobial activity is likely due to interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Table 1: Summary of Biological Activities

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary studies indicate moderate absorption with significant distribution in tissues.

- Metabolism : The compound undergoes metabolic transformations that can influence its efficacy and safety profile.

- Excretion : Renal excretion is a primary route for elimination, necessitating further studies on its pharmacokinetic parameters in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzenamine in academic laboratories?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of a pre-functionalized aniline derivative. Key steps include:

- Borylation : Reacting 4-(trifluoromethyl)benzenamine with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous solvents (e.g., THF or DMF) at 80–100°C .

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients, followed by recrystallization to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 4:1) .

- Critical Parameters : Oxygen-free conditions (argon/nitrogen atmosphere) are essential to prevent boronate oxidation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the dioxaborolane ring (characteristic peaks: 1.3 ppm for pinacol methyl groups) and trifluoromethyl group (δ 120–125 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~314.16) .

- Melting Point : Compare observed mp with literature values (e.g., similar dioxaborolane derivatives report mp 94–232°C, depending on substituents) .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect cross-coupling reactivity in palladium-catalyzed reactions?

- Methodological Answer :

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, which reduces electron density at the boron center, potentially slowing transmetallation in Suzuki reactions. This requires optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and elevated temperatures (80–100°C) .

- Steric Considerations : The ortho-substituted dioxaborolane may hinder catalyst access, necessitating bulky ligands (e.g., XPhos) to prevent homocoupling .

Q. What computational approaches validate the stability and reactivity of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Model the boronate’s Lewis acidity using Fukui indices to predict nucleophilic attack sites. Compare with experimental ¹¹B NMR shifts (δ 28–32 ppm for sp² boron) .

- Thermochemical Analysis : Use NIST data (e.g., ΔrH° = 1456 kJ/mol for related aniline derivatives) to predict decomposition pathways under thermal stress (>150°C) .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

- Methodological Answer :

- OECD Guidelines : Follow Test No. 307 (aerobic biodegradation in soil) to measure half-life. Monitor via LC-MS for parent compound and metabolites (e.g., hydrolyzed boronic acid) .

- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (48h EC₅₀) to evaluate EC₅₀ values. Compare with structurally similar compounds (e.g., LC₅₀ ~10 mg/L for pinacol boronates) .

Methodological Framework Integration

Q. How can researchers align experimental design with theoretical frameworks in boron chemistry?

- Methodological Answer :

- Conceptual Basis : Apply Pearson’s HSAB theory to predict ligand exchange kinetics (boron as a hard acid prefers hard bases like hydroxide). Design reactions accordingly (e.g., aqueous workup protocols) .

- Hypothesis Testing : Use Hammett plots to correlate -CF₃ substituent effects (σₚ ~0.54) with reaction rates in aryl couplings .

- Case Study : Link boronate reactivity to frontier molecular orbital (FMO) theory to explain regioselectivity in cross-couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.